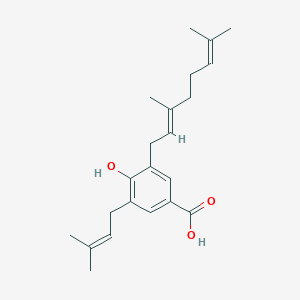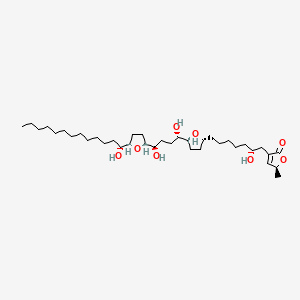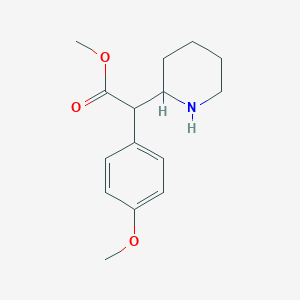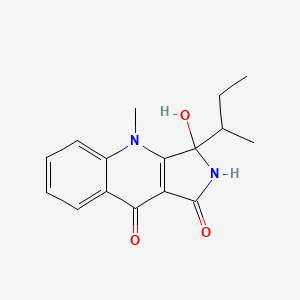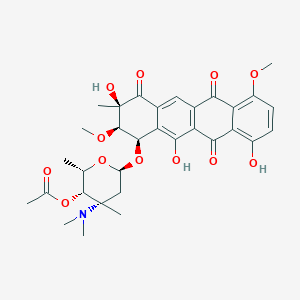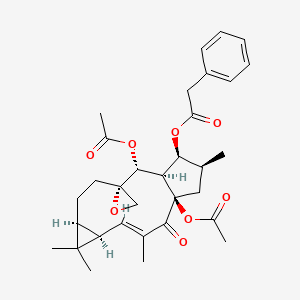
Euphorbia factor L1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euphorbia factor L1 is a natural product found in Euphorbia lathyris with data available.
Scientific Research Applications
Oxidative Stress, Apoptosis, and Autophagy in Human Cells
Euphorbia factor L1 (EFL1) impacts human gastric epithelial cells by inducing oxidative stress, apoptosis, and autophagy. The study found that EFL1 decreased cell survival, increased LDH leakage, and induced abnormal production of reactive oxygen species, malondialdehyde, and superoxide dismutase in GES-1 cells. It also activated mitochondria-mediated apoptosis and autophagy via the inhibition of the PI3K/AKT/mTOR pathway (Zhu et al., 2019).
Intestinal Barrier Impairment and Defecation Dysfunction
EFL1 exhibited intestinal toxicity, characterized by leaky intestinal barrier and accelerated defecation behavior in Caenorhabditis elegans. It involved oxidative stress, cell junctions, transportation, rhythm behavior, muscle contraction, and GABAergic neurons (Zhu et al., 2019).
Apoptosis in Lung Carcinoma Cells
Euphorbia factor L2, similar to EFL1, induced apoptosis in lung carcinoma A549 cells through the mitochondrial pathway, characterized by increased reactive oxygen species generation and activation of caspase-9 and caspase-3 (Lin et al., 2016).
Multidrug Resistance Reversal
EFL1 reverses ABCB1-mediated multidrug resistance in cancer cells, enhancing the accumulation of chemotherapeutic agents like doxorubicin and rhodamine, thereby influencing the efficacy of cancer treatment (Zhang et al., 2011).
Structural Properties and Potential Biological Activity
A comprehensive study of EFL1's molecular structure and potential biological activities was conducted, which is beneficial for quality control, structural modification, and biological activity studies (Zhang et al., 2021).
P-glycoprotein Inhibitory Activity
EFL1 and its derivatives inhibited P-glycoprotein activity, impacting cancer multidrug resistance (MDR) reversal activity. This study highlights the significance of EFL1 in cancer treatment (Liu & Cheng, 2022).
properties
Product Name |
Euphorbia factor L1 |
|---|---|
Molecular Formula |
C32H40O8 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate |
InChI |
InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29+,31-,32+/m0/s1 |
InChI Key |
SDGDWRYYHQOQOJ-QZVJJNCDSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@H]([C@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C |
SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |
synonyms |
EFL1 diterpene euphorbia factor L1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



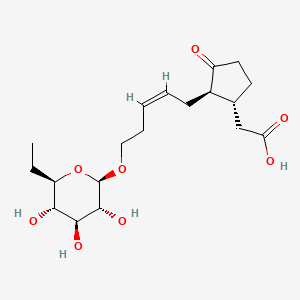


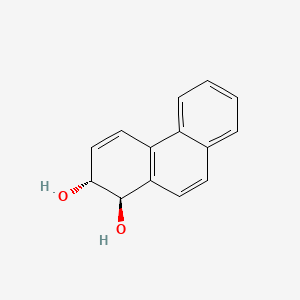



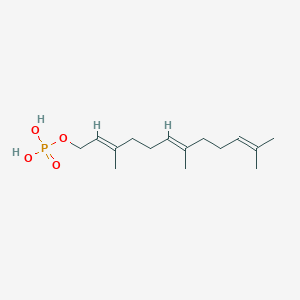
![(7S,9S)-7-[[(2S,4R,6S,7R,11S,13R,15S,16R)-6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1245736.png)
